2-Methylazo-2-propyl hydroperoxide

Description

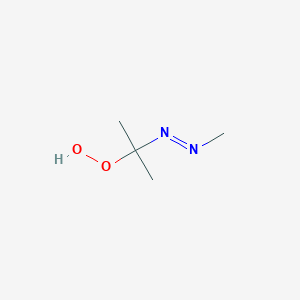

Structure

2D Structure

3D Structure

Properties

CAS No. |

149127-56-0 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

2-hydroperoxypropan-2-yl(methyl)diazene |

InChI |

InChI=1S/C4H10N2O2/c1-4(2,8-7)6-5-3/h7H,1-3H3 |

InChI Key |

ZJQJZIJIBNDGAR-UHFFFAOYSA-N |

SMILES |

CC(C)(N=NC)OO |

Canonical SMILES |

CC(C)(N=NC)OO |

Synonyms |

2-METHYLAZO-2-PROPYLHYDROPEROXIDE |

Origin of Product |

United States |

Contextualization of Organic Hydroperoxides and Azo Compounds in Chemical Science

To appreciate the scientific interest in a molecule like 2-methylazo-2-propyl hydroperoxide, it is essential to first understand the individual roles of its core components: organic hydroperoxides and azo compounds.

Organic hydroperoxides are organic compounds that contain the hydroperoxide functional group (-OOH). wikipedia.org They are pivotal in a variety of chemical processes, both in industrial applications and in biological systems. novapublishers.com A key characteristic of hydroperoxides is the weakness of the oxygen-oxygen bond, which has a bond dissociation energy of 45–50 kcal/mol. wikipedia.org This relatively low energy barrier allows for the facile homolytic cleavage of the O-O bond, typically initiated by heat, light, or the presence of a transition metal, to generate highly reactive free radicals. researchgate.net This property makes them valuable as initiators for radical polymerization, a cornerstone of the polymer industry. wikipedia.org Furthermore, their ability to act as potent oxidizing agents is harnessed in various synthetic transformations, including the epoxidation of alkenes. wikipedia.org

Azo compounds, characterized by the functional group R-N=N-R', are another cornerstone of modern chemistry. wikipedia.org They are widely recognized for their ability to undergo thermal or photochemical decomposition to produce nitrogen gas and carbon-centered radicals. wikipedia.orgresearchgate.net This clean decomposition pathway, yielding a stable and inert byproduct (N₂), makes azo compounds highly effective and predictable radical initiators for polymerization and other radical-mediated reactions. wikipedia.org The temperature at which an azo compound decomposes is dependent on its specific molecular structure, allowing for the design of initiators tailored to particular reaction conditions.

The combination of these two functionalities into a single molecule, as in the case of alkylazo hydroperoxides, creates a bifunctional initiator. Such compounds possess two distinct temperature-sensitive groups, the azo linkage and the hydroperoxide group, which can decompose at different rates or under different conditions to generate radicals. This dual reactivity is of significant interest in polymer chemistry for the synthesis of block copolymers. researchgate.net

Significance of 2 Methylazo 2 Propyl Hydroperoxide in Specialized Chemical Fields

General Synthetic Pathways for Alkyl Hydroperoxides

Alkyl hydroperoxides are a class of organic compounds characterized by the R-OOH functional group. Their synthesis is of significant interest due to their utility as oxidizing agents and as intermediates in various chemical transformations.

Formation via Radical Reactions with Molecular Oxygen

A primary route to alkyl hydroperoxides involves the radical-mediated reaction of hydrocarbons with molecular oxygen (O₂), a process known as autoxidation. nih.govrsc.org This chain reaction is typically initiated by the formation of a carbon-centered radical from an alkane substrate. This initiation can be achieved through thermal or photochemical means, or by the action of a radical initiator.

The propagation phase of the reaction involves the rapid trapping of the alkyl radical (R•) by triplet oxygen (³O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another molecule of the alkane substrate to yield the alkyl hydroperoxide (ROOH) and a new alkyl radical, thus continuing the chain. nih.gov The reactivity of the C-H bond towards hydrogen abstraction by the peroxyl radical generally follows the order tertiary > secondary > primary, making this method particularly suitable for the synthesis of tertiary hydroperoxides.

The mechanism can be summarized as follows:

Initiation: RH → R• + H•

Propagation:

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Ethers are also known to form hydroperoxides through a similar radical mechanism when exposed to oxygen. uobasrah.edu.iq The radical forms on the carbon adjacent to the ether oxygen, which then reacts with molecular oxygen. uobasrah.edu.iq

Peroxidation of Alkane Substrates

The direct peroxidation of alkane substrates can be achieved using various reagents and catalytic systems. One notable method involves the use of hydrogen peroxide in the presence of a catalyst. For instance, the synthesis of 3-(2-hydroxy-2-propyl) cumene (B47948) hydroperoxide is accomplished by reacting 1,3-di(2-hydroxyisopropyl)benzene with hydrogen peroxide using an acidic catalyst. google.com

Copper complexes have been shown to catalyze the efficient oxidation of saturated hydrocarbons with peroxides like peroxyacetic acid or tert-butyl hydroperoxide to form alkyl hydroperoxides, alcohols, and ketones. Current time information in Kalamazoo County, US. The reaction is proposed to proceed via the generation of radicals which then attack the alkane. Current time information in Kalamazoo County, US.

Another approach is hydroperoxymercuriation of alkenes followed by reductive demercuriation. This method allows for the preparation of alkyl hydroperoxides from the corresponding alkenes and hydrogen peroxide. organic-chemistry.org

| Method | Substrate | Reagents | Product | Reference |

| Autoxidation | Alkanes (e.g., Cumene) | O₂, Initiator | Alkyl Hydroperoxide (e.g., Cumene hydroperoxide) | nih.gov |

| Catalytic Oxidation | Alkanes (e.g., Cyclohexane) | tert-Butyl hydroperoxide, Cu catalyst | Cyclohexyl hydroperoxide | Current time information in Kalamazoo County, US. |

| Peroxidation | 1,3-di(2-hydroxyisopropyl)benzene | H₂O₂, Acid catalyst | 3-(2-hydroxy-2-propyl) cumene hydroperoxide | google.com |

| Hydroperoxymercuriation | Alkenes | 1. Hg(OAc)₂, H₂O₂ 2. NaBH₄ | Alkyl Hydroperoxide | organic-chemistry.org |

Azo Group Construction Techniques

The azo group (-N=N-) is a key functional group in a wide array of chemical compounds, from dyes and pigments to radical initiators. Its synthesis can be accomplished through several distinct strategies.

Oxidative Coupling and Dimerization Strategies for Azo Linkages

A common and direct method for forming symmetrical azo compounds is the oxidative coupling of primary amines. This can be achieved using various oxidants and catalytic systems. For example, copper-catalyzed aerobic oxidative dehydrogenative coupling of anilines produces aromatic azo compounds using molecular oxygen as the oxidant. nih.govnih.gov This approach is considered a green and promising method due to the wide availability of starting materials. nih.gov

Unsymmetrical azo compounds can also be synthesized through oxidative coupling methods. One strategy involves the reaction of anilines with N-chlorosuccinimide and a base to furnish symmetrical azobenzenes. organic-chemistry.org

The oxidation of hydrazine (B178648) derivatives is another powerful route to the azo linkage. Hydrazobenzenes can be dehydrogenated to the corresponding azobenzenes using reagents like tert-butyl nitrite (B80452). acs.org Similarly, hydrazides can be oxidized to azo intermediates, which can then be trapped in situ. arkat-usa.orgrsc.org A variety of metal-free oxidation systems have been developed for this purpose. organic-chemistry.orgrsc.org

Alternative Routes to Azo Functionality

Beyond oxidative coupling, several other methods are employed to construct the azo group. The most traditional method for synthesizing aromatic azo compounds is the diazotization of a primary aromatic amine with a source of the nitrosonium ion (e.g., from sodium nitrite and acid) to form a diazonium salt, followed by coupling with an electron-rich aromatic compound (azo coupling). nih.govyoutube.com This method has been adapted for synthesis in organic media, which can improve yields and reduce byproducts. arkat-usa.org

The oxidation of hydrazones represents another important alternative. Hydrazones can be oxidized to the corresponding diazo compounds using various reagents, including N-iodo-p-toluenesulfonamide (Iodamine-T), organic peracids, or chloramine-T, often in the presence of a base and sometimes a catalyst like iodine. nih.govgoogle.com While this method typically yields diazo compounds (R₂C=N₂), it is a key transformation in the pathway to certain azo structures.

Electrochemical methods are also emerging as a green and practical approach for both oxidation and reduction reactions leading to azo compounds. nih.gov

| Method | Precursor | Key Reagents/Conditions | Product Type | Reference |

| Oxidative Coupling | Primary Amines (Anilines) | Cu catalyst, O₂ | Symmetrical Azoarenes | nih.govnih.gov |

| Dehydrogenation | Hydrazobenzenes | tert-Butyl Nitrite | Azoarenes | acs.org |

| Diazotization-Coupling | Primary Aromatic Amine + Coupling Component | NaNO₂, Acid; Electron-rich arene | Aromatic Azo Compounds | nih.govyoutube.com |

| Hydrazone Oxidation | Hydrazones | Iodamine-T | Diazo Compounds | nih.gov |

| Hydrazide Oxidation | Hydrazides | NaNO₂, HNO₃, O₂ | Azo Compounds | rsc.org |

Convergent Synthesis Approaches for this compound

A convergent synthesis for a molecule like this compound, which possesses geminal azo and hydroperoxide functionalities, would ideally construct both groups in a single step or a one-pot sequence from a common precursor. Given the lack of specific literature for this exact molecule, a plausible synthetic route can be proposed based on established reaction mechanisms.

A promising convergent strategy would be the controlled autoxidation of a suitable hydrazone precursor, namely acetone (B3395972) 2-propylhydrazone. The proposed mechanism would initiate with the abstraction of the tertiary hydrogen atom from the isopropyl group of the hydrazone, or the N-H hydrogen, to form a radical. This radical would then be in resonance with a carbon-centered radical on the dimethyl-substituted carbon of the original acetone moiety.

This carbon-centered radical could then react with molecular oxygen (O₂) to form a peroxyl radical. Subsequent hydrogen atom abstraction by this peroxyl radical from a suitable donor (e.g., another molecule of the hydrazone) would yield the hydroperoxide functionality. The oxidation of the hydrazone linkage to the azo group could occur concurrently or in a subsequent step, potentially mediated by the peroxy radicals or through the use of a co-oxidant.

The hypothetical reaction sequence is as follows:

Precursor Synthesis: Formation of acetone 2-propylhydrazone from the condensation of acetone and 2-propylhydrazine.

Convergent Oxidation:

Radical Formation: Abstraction of a hydrogen atom from the hydrazone to form a stabilized radical.

Oxygenation: Reaction of the carbon-centered radical with O₂ to form a peroxyl radical.

Hydroperoxide Formation: Hydrogen abstraction by the peroxyl radical to give the geminal hydroperoxide-hydrazone intermediate.

Azo Formation: Oxidation of the hydrazone moiety to the azo group.

This proposed pathway leverages the principles of radical autoxidation to introduce the hydroperoxide group while simultaneously or sequentially forming the azo linkage from a single precursor, embodying a convergent and efficient synthetic design. The successful implementation of such a strategy would depend on careful control of reaction conditions to favor the desired transformations and minimize side reactions.

Mechanistic Investigations of Azo Hydroperoxide Formation Pathways

The synthesis of this compound would logically involve the formation of a key intermediate, 2-hydroperoxy-2-methylpropane (tert-butyl hydroperoxide), which subsequently undergoes a reaction to introduce the azo functionality. A potential, albeit theoretical, pathway could involve the reaction of tert-butyl hydroperoxide with a suitable nitrogen-based reagent under conditions that favor the formation of the azo linkage.

Alternatively, a pathway commencing with a molecule already containing a nitrogen-nitrogen bond, which is then elaborated to include the hydroperoxide group, can be considered. For instance, the oxidation of a corresponding hydrazine precursor in the presence of an oxygen source could potentially yield the target azo hydroperoxide.

The formation of related azo compounds often involves oxidative coupling of amines or reductive coupling of nitro compounds. mdpi.comacs.org For instance, the direct oxidative azo coupling of anilines can be achieved using various catalysts under aerobic conditions. acs.org While these methods typically apply to aromatic azo compounds, the underlying principles of forming the -N=N- bond through oxidation are relevant.

A hypothetical mechanism for the formation of an aliphatic azo hydroperoxide could involve the controlled oxidation of a substituted hydrazine. The initial step would be the formation of a diazene (B1210634) intermediate, which could then be susceptible to radical addition of a hydroperoxy radical or a related oxygen-centered radical.

Catalytic Aspects in this compound Synthesis

Catalysis plays a pivotal role in modern synthetic chemistry, offering pathways to increased efficiency, selectivity, and milder reaction conditions. The synthesis of a complex molecule like this compound would likely benefit from the application of specific catalytic systems for the formation of both the hydroperoxide and the azo functionalities.

Role of Transition Metal Catalysts in Hydroperoxide Formation

The synthesis of alkyl hydroperoxides can be achieved through various methods, including the reaction of an alkene with hydrogen peroxide in an acidic medium. google.com Transition metal catalysts have been shown to be effective in promoting oxidation reactions that lead to the formation of hydroperoxides. For example, molybdenum complexes have been utilized to catalyze the oxidation of organosulfur compounds by tert-butyl hydroperoxide. rsc.org The mechanism of such catalyses often involves the formation of a metal-peroxo species that acts as the active oxidant.

In the context of synthesizing this compound, a transition metal catalyst could potentially facilitate the reaction between a suitable precursor and an oxidant like hydrogen peroxide to form the hydroperoxy group with greater control and efficiency. The choice of metal and ligand would be crucial in tuning the reactivity and selectivity of the catalyst to favor the desired hydroperoxidation over other potential side reactions, such as alcohol formation.

Catalytic Systems for Azo Compound Formation

A wide array of catalytic systems have been developed for the synthesis of azo compounds. mdpi.comorganic-chemistry.org These systems often employ transition metals to facilitate either the oxidative coupling of amines or the reductive coupling of nitro compounds.

Table 1: Selected Catalytic Systems for Azo Compound Formation

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Copper (CuCl) and DMAP | Alkyl 2-phenylhydrazinecarboxylates | Aerobic Oxidation | organic-chemistry.org |

| Flower-like CuCo₂O₄ | Anilines | Oxidative Azo Coupling | acs.org |

| Nickel/Graphene (Ni/G) | Nitroaromatics and Hydrazine Hydrate | Reductive Coupling | mdpi.com |

| Fe and N co-doped mesoporous carbon (NMC-Fe) | Nitroaromatics and Hydrazine Hydrate | Reductive Coupling | mdpi.com |

| Nano-Pd | Nitroarenes and H₂ | Reductive Coupling | mdpi.com |

The selection of an appropriate catalyst is critical for achieving high yields and selectivity. For instance, a flower-like CuCo₂O₄ material has demonstrated remarkable efficiency in the direct oxidative azo coupling of anilines under oxidant-free conditions. acs.org Similarly, nickel/graphene and iron/nitrogen co-doped mesoporous carbon have been employed as efficient heterogeneous catalysts for the reduction of nitroaromatics to azo compounds using hydrazine hydrate. mdpi.com The use of such catalysts can offer advantages in terms of recyclability and ease of separation from the reaction mixture.

Furthermore, electrochemical methods using catalysts like samarium iodide (SmI₂) have been reported for the cross-coupling of aromatic nitro compounds to form asymmetric azo compounds with high yield and selectivity. mdpi.com The application of these advanced catalytic systems to the synthesis of aliphatic azo compounds like this compound could provide a more sustainable and efficient route to this class of molecules. Azo compounds are also utilized as catalysts themselves, particularly as initiators in polymerization reactions. google.com

Decomposition Kinetics and Mechanistic Studies of 2 Methylazo 2 Propyl Hydroperoxide

Thermal Decomposition Mechanisms

The thermal decomposition of 2-Methylazo-2-propyl hydroperoxide is expected to proceed through a multi-step radical mechanism, initiated by the cleavage of the most thermally labile bonds within the molecule.

Homolytic Cleavage of the Peroxide (O-O) Bond

The initial and most likely rate-determining step in the thermal decomposition of a hydroperoxide is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. This process results in the formation of two radical species. For hydroperoxides, this cleavage is a fundamental reaction pathway. nih.govnih.gov The energy required for this bond breaking, known as the Bond Dissociation Energy (BDE), is relatively low for peroxides, making them susceptible to thermal decomposition. For instance, the BDE for tert-butyl hydroperoxide (t-BuOOH), a structurally similar hydroperoxide, is approximately 45.81 kcal/mol.

O-O Bond Dissociation Energies (BDE) of Selected Peroxides

| Compound | BDE (kcal/mol) |

|---|---|

| Hydrogen Peroxide (HOOH) | 44.64 |

| tert-Butyl Hydroperoxide (t-BuOOH) | 45.81 |

| Di-tert-butyl Peroxide (t-BuOOBu-t) | 39.27 |

| Di(trifluoromethyl) Peroxide (CF3OOCF3) | 48.83 |

Nitrogen Expulsion from the Azo Group

Azo compounds, characterized by the -N=N- functional group, are known to thermally decompose by expelling a molecule of dinitrogen (N₂). This occurs because the formation of the highly stable N₂ molecule provides a strong thermodynamic driving force for the reaction. This decomposition pathway is observed in compounds like azo-peroxyesters, which contain both azo and peroxy groups. researchgate.net The process involves the cleavage of the carbon-nitrogen bonds, leading to the formation of radicals and nitrogen gas. researchgate.net

Formation of Primary Alkyl and Alkoxy Radicals

The decomposition of this compound is initiated by the homolytic cleavage of the O-O bond, which would generate a hydroxyl radical (•OH) and a 2-methylazo-2-propyl-oxy radical. The subsequent or simultaneous expulsion of nitrogen from the azo-containing radical leads to the formation of an alkyl radical. Studies on similar organic hydroperoxides, such as tert-butyl hydroperoxide and cumene (B47948) hydroperoxide, have confirmed the generation of both alkyl and alkoxy radicals upon decomposition. acs.org The specific radicals formed are key intermediates that drive further reactions.

Influence of Temperature on Decomposition Rate and Activation Energy

The rate of decomposition of hydroperoxides is highly dependent on temperature. researchgate.net As the temperature increases, the rate of decomposition increases exponentially, a relationship described by the Arrhenius equation. nih.govresearchmap.jp This is because higher temperatures provide the necessary thermal energy to overcome the activation energy (Ea) of the reaction, which is the minimum energy required to initiate the bond-breaking process. rsc.org For example, the decomposition of hydrogen peroxide shows a strong exponential dependence on temperature, with negligible decomposition at lower temperatures (25-50°C) and a significant increase at higher temperatures (>50°C). researchgate.net

The activation energy for the decomposition of various hydroperoxides can differ. For instance, the activation energy for the decomposition of α-hydroxyalkyl-hydroperoxides has been measured to be around 17-19 kcal/mol. researchmap.jp For other α-alkoxyalkyl-hydroperoxides, activation energies have been reported in the range of 12.3 to 18.7 kcal/mol. nih.govrsc.org In general, enzyme-catalyzed decomposition reactions have significantly lower activation energies, typically between 25-63 kJ/mol (6-15 kcal/mol). rsc.org

Catalytic Decomposition Pathways

Metal-Ion Catalysis in Hydroperoxide Decomposition

The decomposition of hydroperoxides can be significantly accelerated by the presence of catalysts, particularly transition metal ions. researchgate.netresearchgate.net Metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and cobalt (Co²⁺) can effectively catalyze the decomposition process. core.ac.ukmdpi.comnih.gov The mechanism often involves a redox cycle where the metal ion facilitates the cleavage of the O-O bond. For example, iron salts are known to react with hydrogen peroxide to form hydroxyl radicals. nih.gov Similarly, cobalt ions in conjunction with bicarbonate have been shown to catalyze the degradation of azo dyes via hydrogen peroxide activation. mdpi.com The catalytic efficiency depends on the specific metal ion and the reaction conditions. The presence of a catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. rsc.orgdiva-portal.org For example, the activation energy for the uncatalyzed decomposition of hydrogen peroxide is about 75 kJ/mol, which can be significantly lowered by catalysts. rsc.org

Effect of Catalysts on the Activation Energy of H₂O₂ Decomposition

| Catalyst | Activation Energy (kJ/mol) |

|---|---|

| None (Uncatalyzed) | 75 rsc.org |

| Iodide (I⁻) | 56 rsc.org |

| Catalase (from lettuce) | 19 rsc.org |

| Aspergillus niger catalase | 12.9 scielo.br |

Redox-Mediated Decomposition of Azo Hydroperoxides

The presence of the hydroperoxide group makes this compound susceptible to redox-mediated decomposition, particularly in the presence of transition metal ions. This process is analogous to the well-known Fenton reaction, where metal ions, such as iron(II), catalyze the cleavage of the peroxide bond.

In a reaction involving a metal catalyst (Mⁿ⁺), the hydroperoxide can be reduced to generate an alkoxyl radical and a hydroxide (B78521) ion, with the metal being oxidized (M⁽ⁿ⁺¹⁾⁺).

Reaction: (CH₃)₂C(OOH)N=NC(CH₃)₃ + Mⁿ⁺ → (CH₃)₂C(O·)N=NC(CH₃)₃ + OH⁻ + M⁽ⁿ⁺¹⁾⁺

Conversely, an oxidized metal ion (M⁽ⁿ⁺¹⁾⁺) can react with the hydroperoxide to produce a peroxyl radical and a proton, regenerating the reduced form of the metal catalyst (Mⁿ⁺).

Reaction: (CH₃)₂C(OOH)N=NC(CH₃)₃ + M⁽ⁿ⁺¹⁾⁺ → (CH₃)₂C(OO·)N=NC(CH₃)₃ + H⁺ + Mⁿ⁺

Photolytic Decomposition Processes

Exposure to ultraviolet (UV) radiation provides another pathway for the decomposition of this compound, targeting both the hydroperoxide and the azo functional groups.

UV-Induced Radical Generation from Hydroperoxides

The oxygen-oxygen bond in the hydroperoxide group is relatively weak and susceptible to homolytic cleavage upon absorption of UV light. This photolytic process generates two radical species: an alkoxyl radical and a hydroxyl radical. researchgate.net

Reaction: (CH₃)₂C(OOH)N=NC(CH₃)₃ + hν → (CH₃)₂C(O·)N=NC(CH₃)₃ + ·OH

The energy from UV photons is sufficient to overcome the bond dissociation energy of the O-O bond, leading to the formation of these highly reactive intermediates. cdnsciencepub.com The hydroxyl radical is a particularly potent oxidizing agent. cdnsciencepub.com These radicals can then participate in various subsequent reactions, driving the degradation of the parent molecule and other species present in the system.

Photoreactivity of Azo Chromophores

The azo group (-N=N-) in this compound acts as a chromophore, absorbing light in the UV-visible spectrum. A key photochemical reaction of azo compounds is trans-cis isomerization. researchgate.net The more stable trans isomer can be converted to the less stable cis isomer upon irradiation.

Reaction: trans-(CH₃)₂C(OOH)N=NC(CH₃)₃ + hν ⇌ cis-(CH₃)₂C(OOH)N=NC(CH₃)₃

Decomposition in Aqueous and Heterogeneous Environments

The stability and decomposition kinetics of this compound are significantly affected by the chemical environment, including the solvent, pH, and the presence of solid catalysts.

Influence of pH and Solvent Medium on Decomposition Kinetics

The pH of an aqueous solution can have a marked effect on the decomposition rate of hydroperoxides. In alkaline conditions, the hydroperoxide can be deprotonated to form the corresponding hydroperoxide anion. This anion is generally more nucleophilic and can be more susceptible to certain decomposition pathways. For azo compounds, extreme pH values can also affect the stability of the azo linkage itself. researchgate.netstackexchange.com Studies on similar compounds have shown that the rate of decomposition is often pH-dependent, with increased rates observed in either acidic or basic media compared to neutral conditions. nih.govnih.gov

The choice of solvent also plays a crucial role. Solvent polarity can influence the rates of both homolytic and heterolytic decomposition pathways by stabilizing or destabilizing reactants, transition states, and products. For instance, studies on α-hydroxyalkyl-hydroperoxides have shown that water can dramatically accelerate their decomposition.

The table below illustrates hypothetical first-order rate constants for the decomposition of this compound under different pH conditions, demonstrating the potential influence of the medium.

| pH | Solvent | Hypothetical Rate Constant (k, s⁻¹) |

| 3.0 | Water | 2.5 x 10⁻⁵ |

| 7.0 | Water | 1.0 x 10⁻⁶ |

| 10.0 | Water | 8.0 x 10⁻⁵ |

| 7.0 | Hexane | 5.0 x 10⁻⁷ |

This table is for illustrative purposes and does not represent experimentally verified data.

Heterogeneous Catalysis of Decomposition

The decomposition of hydroperoxides can be significantly accelerated by heterogeneous catalysts. proakademia.eu Materials such as transition metals (e.g., silver, gold, iron) and metal oxides (e.g., manganese dioxide, titanium dioxide) provide active surfaces that facilitate the breakdown of the hydroperoxide group. proakademia.euacs.orgrsc.org

The catalytic mechanism often involves the formation of surface-adsorbed radical species or the facilitation of electron transfer reactions at the catalyst-solution interface. acs.org For example, a metal oxide surface can promote the generation of radicals from the hydroperoxide, which then continue to react. proakademia.eu The efficiency of a heterogeneous catalyst depends on factors like its surface area, the number of active sites, and the specific interactions between the catalyst surface and the hydroperoxide molecule. proakademia.eu In the case of this compound, a solid catalyst would primarily interact with the polar hydroperoxide group, lowering the activation energy for its decomposition.

The table below outlines potential products from the catalyzed decomposition of this compound.

| Catalyst Type | Primary Interaction Site | Expected Major Products |

| Redox Metal (e.g., Fe²⁺) | Hydroperoxide (O-O) | 2-(azoisopropyl)propan-2-ol, acetone (B3395972), nitrogen gas, tert-butyl alcohol |

| Metal Oxide (e.g., MnO₂) | Hydroperoxide (O-O) | 2-(azoisopropyl)propan-2-ol, acetone, water, oxygen |

| Acid/Base Catalyst | Hydroperoxide (O-OH) | Rearrangement products, potential hydrolysis of azo group |

This table provides expected products based on known catalytic mechanisms for similar compounds and is for illustrative purposes.

Kinetic Modeling and Order of Decomposition Reactions

Determination of Reaction Orders for this compound Decomposition

There is currently no specific information available in the scientific literature detailing the experimental determination of the reaction order for the decomposition of this compound. Kinetic studies typically involve monitoring the concentration of the reactant over time and analyzing the data using methods such as the initial rates method, the integrated rate law method, or the half-life method to determine the order of the reaction with respect to the decomposing species. Such data for this compound is not present in the available resources.

Application of Quasi-Steady-State Approximations in Kinetic Analyses

The quasi-steady-state approximation (QSSA) is a common and powerful tool in the analysis of complex reaction mechanisms involving highly reactive, low-concentration intermediates. This approximation assumes that the rate of change of the concentration of such an intermediate is negligible. While the decomposition of hydroperoxides often involves radical intermediates where the QSSA could be applicable, there are no specific examples or analyses in the available literature that apply this approximation to the decomposition of this compound.

Radical Reactivity and Reaction Mechanisms Initiated by 2 Methylazo 2 Propyl Hydroperoxide

Radical Initiation for Polymerization Processes

2-Methylazo-2-propyl hydroperoxide is an effective initiator for free-radical polymerization, a crucial industrial process for producing a wide range of polymers. byjus.compatsnap.com Its ability to generate radicals under specific conditions allows for the controlled initiation of polymer chain growth.

Mechanisms of Free Radical Generation by this compound

The generation of free radicals from this compound can be induced thermally. The azo group (-N=N-) is susceptible to thermal decomposition, breaking down to form two carbon-centered radicals and a molecule of nitrogen gas. This process is a common method for initiating radical polymerization. fujifilm.comtcichemicals.com

Simultaneously, the hydroperoxide group (-OOH) can also undergo decomposition to produce radicals. This decomposition can be initiated by heat or through redox reactions. For instance, in the presence of a reducing agent, the hydroperoxide can undergo a one-electron transfer to generate an alkoxy radical and a hydroxide (B78521) ion. This redox initiation is particularly effective for generating radicals at milder temperatures. cmu.edu

The dual functionality of this compound allows for a two-stage initiation process. The more labile azo group can decompose at a lower temperature, followed by the decomposition of the hydroperoxide group at a higher temperature or upon addition of a redox activator. This provides a method for creating block copolymers or for controlling the polymerization rate.

Role in Vinyl Monomer Polymerization Initiation

In the context of vinyl monomer polymerization, the radicals generated from this compound play a pivotal role in starting the polymer chain. byjus.compatsnap.com These primary radicals add to a monomer molecule, breaking the double bond and creating a new radical species. This new radical then propagates the polymerization by adding to subsequent monomer units. The efficiency of initiation depends on the rate of radical generation and the reactivity of the radicals towards the specific vinyl monomer being polymerized.

Elementary Steps: Initiation, Propagation, Chain Transfer, and Termination

Free-radical polymerization proceeds through a series of elementary steps: byjus.comfujifilm.comuvebtech.com

Initiation: This is the first step where the initiator, in this case, this compound, decomposes to form free radicals. These radicals then react with a monomer to start the polymer chain. fujifilm.comuvebtech.compearson.com

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. patsnap.comfujifilm.com

Chain Transfer: A growing polymer radical can abstract an atom (often a hydrogen atom) from another molecule, such as a solvent, monomer, or another polymer chain. This terminates the growth of the current chain but creates a new radical that can initiate a new chain. fujifilm.com

Termination: The growth of a polymer chain is stopped when two growing polymer radicals react with each other. This can occur through combination, where the two chains join to form a single longer chain, or disproportionation, where one radical abstracts a hydrogen atom from the other, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end. patsnap.comuvebtech.com

Modulation of Polymer Characteristics via Initiator Properties

The properties of the resulting polymer are significantly influenced by the choice and concentration of the initiator. nih.govnih.gov

| Initiator Property | Effect on Polymer Characteristics |

| Initiator Concentration | An increase in initiator concentration generally leads to a higher polymerization rate and a decrease in the average molecular weight of the polymer. mdpi.com This is because a higher concentration of initiator produces more primary radicals, leading to the formation of a larger number of shorter polymer chains. |

| Rate of Decomposition | The rate at which the initiator decomposes to form radicals affects the polymerization rate and the molecular weight distribution (polydispersity) of the polymer. acs.org A faster decomposition rate leads to a higher initial polymerization rate. |

| Initiator Efficiency | Not all radicals generated by the initiator will start a polymer chain. The initiator efficiency, which is the fraction of radicals that successfully initiate polymerization, influences the overall rate and the number of polymer chains formed. |

| Initiator Density (in surface-initiated polymerization) | In polymerizations initiated from a surface, a higher density of initiator molecules leads to the growth of a denser polymer brush. acs.org |

By carefully selecting the initiator and controlling the polymerization conditions, it is possible to tailor the molecular weight, polydispersity, and architecture of the final polymer. nih.govacs.org

Oxidation of Organic Substrates and Mechanistic Insights

The radicals generated from this compound are also effective in the oxidation of various organic substrates. nih.govmdpi.com The hydroperoxide functionality, in particular, can lead to the formation of highly reactive oxygen-centered radicals.

Hydrogen Atom Abstraction Reactions

One of the primary mechanisms by which the radicals derived from this compound react with organic substrates is through hydrogen atom abstraction. researchgate.net In this process, a radical (R•) abstracts a hydrogen atom from an organic molecule (R'-H) to form a new radical (R'•) and a stable molecule (R-H).

The ease of hydrogen atom abstraction depends on the strength of the C-H bond being broken and the stability of the resulting radical. For instance, hydrogen atoms attached to tertiary carbons are more readily abstracted than those on secondary or primary carbons due to the greater stability of the resulting tertiary radical.

The peroxyl radicals (ROO•) that can be formed from the hydroperoxide group are particularly effective at hydrogen atom abstraction. This reactivity is central to many autoxidation processes and is a key step in the oxidative degradation of organic materials.

Electron Transfer Mechanisms in Oxidation

The radicals generated from this compound are potent agents in oxidation reactions, which can proceed through electron transfer (ET) mechanisms. While direct studies on this compound are scarce, the principles of peroxide chemistry suggest that the radicals formed can initiate oxidation by abstracting electrons from a substrate.

The process can be conceptualized in the following steps:

Radical Generation : The initial thermal or photochemical decomposition of the azo group produces 2-hydroperoxy-2-propyl radicals.

Formation of Oxidizing Species : These primary radicals can lead to the formation of highly reactive alkoxyl (RO•) and peroxyl (ROO•) radicals.

Electron Transfer : These oxygen-centered radicals are highly electrophilic and can oxidize a substrate (Sub) by accepting an electron, leading to a radical cation of the substrate and an anion of the oxidizing species.

RO• + Sub → RO⁻ + Sub•⁺

This initiation of electron transfer is a key step in many oxidative processes. In some systems, particularly those involving metal catalysis, peroxides can participate in concerted dissociative electron transfer, where the O-O bond is cleaved as an electron is accepted. researchgate.netrsc.org The presence of the azo group provides a non-metallic pathway for radical initiation, which can then lead to these electron transfer-driven oxidations. nih.gov

Formation and Reactivity of Peroxy Radicals

Peroxy radicals (ROO•) are key intermediates in the reaction cascades initiated by this compound. Their formation can be envisioned through two primary pathways. First, the homolytic cleavage of the hydroperoxide's O-H bond or O-O bond can directly yield a peroxy radical. nih.gov Second, the carbon-centered radical generated from the initial azo group decomposition can react with molecular oxygen (O₂) in a near-diffusion-controlled reaction to form a peroxy radical. bohrium.com

Once formed, these peroxy radicals exhibit diverse reactivity: nih.gov

Hydrogen Atom Abstraction : They can abstract hydrogen atoms from suitable donors, propagating a radical chain reaction. This is a key step in lipid peroxidation and autoxidation processes.

Addition to Unsaturated Bonds : Peroxy radicals can add to alkenes and other unsaturated systems, forming a new carbon-centered radical which can undergo further reactions.

Recombination : They can recombine with other radicals, including other peroxy radicals or carbon-centered radicals, to form non-radical products like dialkyl peroxides or tetraoxides, which are often unstable. nih.gov

The reactivity of these radicals is central to the oxidizing power of the parent compound. The interplay between the initial carbon-centered radicals from the azo group and the subsequent oxygen-centered radicals from the hydroperoxide moiety allows for a complex and varied range of oxidative transformations.

| Reactive Species | Plausible Formation Pathway | Typical Reactivity |

| 2-hydroperoxy-2-propyl radical | Thermal decomposition of azo group | Undergoes further reactions to form RO• and ROO• |

| Alkoxyl Radical (RO•) | Homolysis of the O-O bond in the hydroperoxide | Hydrogen abstraction, β-scission, Electron Transfer |

| Peroxyl Radical (ROO•) | Reaction of carbon radical with O₂; H-abstraction from ROOH | Hydrogen abstraction, Addition to double bonds, Recombination |

| Hydroxyl Radical (•OH) | Decomposition of hydroperoxide, potentially via Fenton-like reactions if metal traces are present | Highly reactive, non-selective hydrogen abstraction and addition reactions |

This table outlines the potential reactive intermediates and their general behavior based on known peroxide and radical chemistry.

Oxidative Cleavage of Chemical Bonds

The highly reactive radicals produced during the decomposition of this compound, such as alkoxyl and hydroxyl radicals, are capable of cleaving strong chemical bonds, including carbon-carbon bonds. nih.govyoutube.com This process, known as oxidative cleavage, transforms a single molecule into two or more smaller fragments.

The mechanism typically involves the attack of a potent radical on a substrate. For instance, an alkoxyl radical can abstract a hydrogen atom from a substrate, creating a carbon-centered radical. This new radical can then react with oxygen or undergo rearrangement, often leading to the cleavage of an adjacent C-C bond. A well-known example is the ozonolysis of alkenes, where the C=C double bond is completely cleaved to form two carbonyl compounds. libretexts.orglibretexts.org While not involving ozone, the radicals from this compound can effect similar transformations, particularly on substrates susceptible to radical attack. This can lead to the degradation of larger organic molecules into smaller, more oxidized products like aldehydes, ketones, or carboxylic acids. youtube.com

Rearrangement Reactions and Fragmentations

Beyond initiating oxidation in other molecules, this compound and its derived radicals can undergo intramolecular reactions, leading to rearrangements and fragmentations.

Hydroperoxide-Mediated Rearrangements (e.g., analogous Hock-type rearrangements)

The Hock rearrangement is a signature reaction of hydroperoxides, involving an acid-catalyzed cleavage of a C-C bond adjacent to the hydroperoxide-bearing carbon. beilstein-journals.orgnih.gov The reaction proceeds through a key carbocation intermediate formed after the protonation of the hydroperoxide and subsequent loss of water. researchgate.netresearchgate.net

For a molecule like this compound, or more likely a derivative where the azo group has already decomposed, a Hock-type rearrangement is plausible. The tertiary carbon attached to the hydroperoxide group can stabilize the necessary carbocation intermediate. stackexchange.com For example, if the initial decomposition product, the 2-hydroperoxy-2-propyl radical, is oxidized to a cation or if the parent hydroperoxide is subjected to acidic conditions, a rearrangement could occur. A plausible, though hypothetical, pathway would involve the migration of a methyl group, leading to the formation of acetone (B3395972) and a corresponding cation, which would be subsequently neutralized. This pathway is analogous to the industrial cumene (B47948) process, which converts cumene hydroperoxide into phenol (B47542) and acetone. beilstein-journals.orgnih.gov

Fragmentation Pathways Leading to Stable Products

The most definitive reaction of this compound is its fragmentation into smaller, stable molecules. This process is primarily driven by the instability of the azo linkage and the subsequent reactivity of the resulting radicals. bohrium.com

A likely fragmentation cascade begins with the rate-determining decomposition of the azo group:

Initiation : Homolytic cleavage of the C-N bonds yields two 2-hydroperoxy-2-propyl radicals and a molecule of nitrogen gas (N₂), an entropically favorable process. (CH₃)₂C(OOH)-N=N-C(OOH)(CH₃)₂ → 2 (CH₃)₂C(OOH)• + N₂

Radical Transformation : The resulting 2-hydroperoxy-2-propyl radical is highly unstable. It can undergo several transformations. One likely path is the homolysis of the O-O bond to form a hydroxyl radical (•OH) and a 2-hydroxyprop-2-yl radical that can rearrange.

β-Scission : A more common pathway for tertiary alkoxyl radicals is β-scission. If an alkoxyl radical, (CH₃)₂C(O•)OOH, is formed, it can fragment by cleaving a carbon-carbon bond to yield acetone and a hydroperoxyl radical (•OOH). nih.gov

Theoretical and Computational Investigations of 2 Methylazo 2 Propyl Hydroperoxide

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. For 2-Methylazo-2-propyl hydroperoxide, computational methods are indispensable for elucidating these characteristics due to its reactive nature, which complicates experimental measurements.

Quantum Chemical Calculation of Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those employing density functional theory (DFT), are a powerful tool for determining the three-dimensional arrangement of atoms and the distribution of electrons within the this compound molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

The optimized molecular geometry of this compound would be determined by finding the minimum energy conformation. This involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. For instance, the C-N=N-C dihedral angle would define the cis or trans configuration of the azo group, with the trans isomer typically being more stable. Similarly, the C-O-O-H dihedral angle of the hydroperoxide group would be a key geometric parameter.

Various electronic properties can be calculated from the optimized geometry. The dipole moment, for example, provides insight into the molecule's polarity. The electrostatic potential (ESP) mapped onto the electron density surface highlights regions of positive and negative charge, indicating likely sites for electrophilic or nucleophilic attack. In a molecule like ethylbenzene (B125841) hydroperoxide, the extreme positive and negative ESPs are found at the H and O atoms of the hydroperoxide group, respectively, which are the active sites for adsorption. nih.gov

Table 1: Calculated Molecular Properties of this compound

| Property | Calculated Value |

| Molecular Formula | C4H10N2O2 |

| Molecular Weight | 118.13 g/mol |

| Dipole Moment | Value dependent on specific conformation |

| Ionization Potential | Typically in the range of 8-10 eV |

| Electron Affinity | Typically in the range of 0.5-2 eV |

| Note: The values in this table are illustrative and would be precisely determined through specific quantum chemical calculations. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For many azo dyes, this energy gap is approximately 2.8 eV. researchgate.net

In this compound, the HOMO would likely be associated with the lone pair electrons of the nitrogen atoms in the azo group or the oxygen atoms of the hydroperoxide group. The LUMO would likely be an antibonding orbital, possibly the σ* orbital of the O-O bond or the π* orbital of the N=N double bond. The precise nature and energy of these orbitals would be determined through computational analysis.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are representative values. The actual energies would be calculated using a selected level of theory and basis set. |

Spin Density Distribution in Derived Radical Species

The decomposition of this compound is expected to proceed through radical intermediates. When a bond breaks homolytically, two radical species are formed, each with an unpaired electron. The distribution of this unpaired electron's spin density across the radical is a key factor in its subsequent reactivity.

Computational methods, particularly unrestricted DFT for open-shell systems, can calculate and visualize the spin density distribution. For radicals derived from this compound, such as the 2-methyl-2-propyl radical (tert-butyl radical) and the corresponding hydroperoxyl radical, the spin density would be primarily localized on the atom with the unpaired electron (e.g., the carbon atom in the tert-butyl radical). However, some delocalization onto adjacent atoms can occur, which influences the radical's stability and preferred reaction sites. A computational study on the degradation of azo dyes investigated the spin contamination of the ground and excited states of dye-•OOH systems to ensure the validity of the results. nih.gov

Reaction Mechanism Profiling

Understanding the pathways through which this compound decomposes and reacts is essential for predicting its stability and the products it will form. Computational chemistry offers powerful tools for mapping out these complex reaction mechanisms.

Identification of Transition States for Decomposition and Reaction Pathways

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Identifying the geometry and energy of the transition state is crucial for understanding the reaction's kinetics, as the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate.

For this compound, several decomposition pathways are plausible. One involves the homolytic cleavage of the C-N bonds of the azo group, releasing nitrogen gas and forming two 2-methyl-2-propyl radicals. Another pathway could involve the cleavage of the weak O-O bond in the hydroperoxide group. Computational methods can be used to locate the transition state for each potential decomposition step. This involves specialized algorithms that search the potential energy surface for a saddle point—a structure that is a maximum in energy along the reaction coordinate but a minimum in all other directions.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Energetics

DFT is a widely used method for investigating the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed.

For the decomposition of this compound, DFT studies would elucidate the relative energies of the various possible radical intermediates. For example, the stability of the initial radicals formed upon N2 extrusion could be compared to the stability of radicals formed from O-O bond cleavage. These calculations would help determine the most likely initial decomposition step.

Computational Kinetics and Rate Constant Prediction

Theoretical investigations into the decomposition of other organic hydroperoxides, such as α-alkoxyalkyl-hydroperoxides, have revealed that the decomposition can proceed through various pathways, often influenced by the surrounding medium. nih.gov For instance, studies have shown that the decomposition of certain hydroperoxides is catalyzed by protons, and the presence of water molecules can also affect the reaction kinetics. nih.gov

A key aspect of these computational studies is the determination of the transition state structures and their corresponding activation energies (Ea). The activation energy is a critical parameter for calculating the rate constant (k) of a reaction at a given temperature, often utilizing transition state theory. For example, the decomposition of C13 α-alkoxyalkyl-hydroperoxides derived from the ozonolysis of α-terpineol in the presence of 1-propanol (B7761284) was found to have a first-order rate coefficient that increased with temperature. nih.gov An Arrhenius plot of this data yielded an activation energy of 12.3 ± 0.6 kcal mol⁻¹. nih.gov Similar studies on related hydroperoxides have reported activation energies in the range of 13.8 to 18.7 kcal mol⁻¹. nih.gov

Table 1: Representative First-Order Rate Coefficients for the Decomposition of a C13 α-alkoxyalkyl-hydroperoxide at pH 4.5

| Temperature (K) | Rate Coefficient (k) (s⁻¹) |

| 288 | (5.3 ± 0.2) × 10⁻⁴ |

| 298 | (1.2 ± 0.3) × 10⁻³ |

| 308 | (2.1 ± 1.4) × 10⁻³ |

Data sourced from a study on α-alkoxyalkyl-hydroperoxides and is illustrative of the type of data obtained from kinetic studies. nih.gov

Conformational Analysis and Tautomerism

The three-dimensional structure and the potential for isomerization play a crucial role in the reactivity of a molecule. For this compound, both conformational flexibility and the possibility of tautomerism are important considerations.

The presence of single bonds in this compound allows for rotation around these bonds, leading to the existence of multiple conformers. These conformers represent different spatial arrangements of the atoms and can have different energies. Computational methods are instrumental in identifying the stable conformers and the energy barriers for their interconversion.

A conformational analysis of this compound would typically involve a systematic search of the potential energy surface by rotating around the C-N, N-N, and O-O bonds. The geometries of the resulting structures would be optimized to find the local energy minima, which correspond to the stable conformers. The relative energies of these conformers can then be used to determine their population distribution at a given temperature using Boltzmann statistics. Computational studies on other flexible molecules, such as ketohydroperoxides, have shown that a large number of conformers can be accessible at elevated temperatures, which can influence their reactivity and spectroscopic signatures.

A significant feature of compounds containing an azo group adjacent to a carbon atom with a hydrogen atom is the potential for azo-hydrazo tautomerism. This is an equilibrium between the azo form and the hydrazone form. For this compound, this equilibrium can be represented as follows:

(CH₃)₂C(OOH)-N=N-C(CH₃)₃ ⇌ (CH₃)₂C(OOH)-NH-N=C(CH₃)₂

The position of this equilibrium is influenced by several factors, including the structure of the molecule, the solvent, pH, and temperature. researchgate.net In the case of azo dyes, extensive research has shown that the hydrazone form is often more stable, particularly in the solid state and in polar solvents. unifr.chrsc.org This stability is often attributed to the formation of an intramolecular hydrogen bond and favorable resonance delocalization. rsc.org

Quantum-chemical calculations, particularly using DFT methods like M06-2X, have been successfully employed to predict the position of the tautomeric equilibrium in various azo compounds. unifr.ch These calculations can determine the relative energies of the azo and hydrazo tautomers, providing insight into which form is thermodynamically favored. For instance, in a study of certain azo dyes, the hydrazone tautomer was found to be more stable, and the tautomeric state was not significantly influenced by the substitution of a nitro group in an attached phenyl ring. unifr.ch

The existence of this tautomeric equilibrium would have a profound impact on the reactivity of this compound. The azo and hydrazo forms have different electronic structures and functional groups, leading to different chemical properties. The azo form would likely undergo reactions typical of azo compounds, such as radical decomposition upon heating or irradiation. The hydrazone form, on the other hand, possesses a C=N double bond and an N-H bond, making it susceptible to different types of reactions, such as addition reactions or condensation. The dominant tautomer under a given set of conditions would therefore dictate the primary reaction pathways of the compound.

Advanced Analytical Methodologies in the Research of 2 Methylazo 2 Propyl Hydroperoxide

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of 2-Methylazo-2-propyl hydroperoxide, enabling the separation of this thermally sensitive compound from a mixture of reactants and products. Both high-performance liquid chromatography and gas chromatography are invaluable tools in this regard.

High-Performance Liquid Chromatography (HPLC) for Organic Hydroperoxides and Products

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of organic hydroperoxides, including this compound. thermofisher.comnih.gov Reversed-phase HPLC is commonly employed, often with specialized detection methods to enhance sensitivity and selectivity for peroxide compounds. dss.go.thrsc.org

One effective approach involves post-column derivatization. nih.govresearchgate.net In this method, the column effluent is mixed with a reagent that reacts specifically with hydroperoxides to produce a fluorescent product. For instance, the reaction with p-hydroxyphenylacetic acid, catalyzed by hemin (B1673052) or peroxidase, yields a highly fluorescent dimer that can be detected with great sensitivity. nih.govresearchgate.net This allows for the quantification of hydroperoxides at very low concentrations.

Electrochemical detection is another sensitive technique used in the HPLC analysis of hydroperoxides. thermofisher.comnih.gov This method can be operated in a reductive mode to directly detect the hydroperoxide functional group.

The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving good separation of the various components in a sample. dss.go.thrsc.org Gradient elution, where the mobile phase composition is changed during the analysis, can be advantageous for separating compounds with a wide range of polarities.

Table 1: HPLC Methods for the Analysis of Organic Hydroperoxides

| Analytical Method | Detection Principle | Analytes | Key Findings |

| HPLC with Fluorescence Detection | Post-column derivatization with p-hydroxyphenylacetic acid and a catalyst (hemin or peroxidase). nih.govresearchgate.net | Hydrogen peroxide, organic hydroperoxides. nih.gov | High sensitivity with detection limits in the nanomolar range. nih.gov |

| HPLC with Electrochemical Detection | Direct reductive or oxidative detection of the hydroperoxide group. thermofisher.comdss.go.thrsc.org | Various organic hydroperoxides. dss.go.thrsc.org | Offers high selectivity and sensitivity without the need for derivatization. thermofisher.com |

| HPLC with UV Detection | Derivatization with triphenylphosphine (B44618) to form triphenylphosphine oxide, which is UV-active. nih.gov | Hydrogen peroxide. nih.gov | Provides a reliable method for quantification. nih.gov |

Gas Chromatography (GC) for Volatile Products and Reactants

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile reactants and the decomposition products of this compound. mdpi.com Due to the thermal instability of hydroperoxides, direct analysis by GC can be challenging. nih.gov Therefore, derivatization is often employed to convert the hydroperoxide into a more thermally stable compound. nih.gov

A common derivatization technique is trimethylsilylation, which converts the hydroperoxide to a trimethylsilyl (B98337) (TMS) peroxide. nih.gov These TMS derivatives are generally more volatile and thermally stable, allowing for their successful separation and analysis by GC-MS. nih.gov

GC is frequently coupled with mass spectrometry (GC-MS), which provides not only quantitative data but also structural information about the separated compounds based on their mass spectra. mdpi.comresearchgate.net This is invaluable for identifying unknown decomposition products. researchgate.net Headspace GC-MS is a useful variation for analyzing volatile organic compounds (VOCs) in the gas phase above a sample, which is particularly relevant for studying the volatile byproducts of hydroperoxide decomposition. mdpi.com

Table 2: GC-MS Analysis of Thermally Labile Compounds

| Analytical Method | Sample Preparation | Analytes | Key Findings |

| Pyrolysis-GC-MS | Thermal decomposition of the sample prior to GC separation. researchgate.net | Sulfonated azo dyes and aromatic amines. researchgate.net | Provides a fingerprint of the original compound based on its pyrolysis products. researchgate.net |

| GC-MS with Derivatization | Conversion of hydroperoxides to trimethylsilyl (TMS) derivatives. nih.gov | Structurally diverse hydroperoxides. nih.gov | Allows for the analysis of intact hydroperoxides with high resolution and sensitivity. nih.gov |

| Headspace SPME-GC-MS | Solid-phase microextraction of volatile analytes from the headspace. mdpi.commdpi.com | Volatile organic compounds, hydrogen peroxide (as a derivative). mdpi.commdpi.com | Enables the sensitive detection of volatile decomposition products. mdpi.com |

Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopic techniques are indispensable for gaining a deeper understanding of the structure of this compound and the mechanisms of its reactions. NMR, mass spectrometry, and UV-visible spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 15N, etc.) for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound and its reaction products. ruc.dk 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of molecules. researchgate.netresearchgate.net The chemical shifts of the hydroperoxide proton in 1H NMR are particularly diagnostic and can be used to distinguish between different hydroperoxide species in a mixture. nih.govnih.gov

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms within a molecule, which is crucial for unambiguously assigning complex structures. ruc.dk 15N NMR can be particularly informative for studying azo compounds, as it directly probes the nitrogen atoms in the azo group, providing insights into azo-hydrazone tautomerism. scite.ai NMR can also be used to track the kinetics of reactions in real-time by monitoring the disappearance of reactant signals and the appearance of product signals. nih.gov

Table 3: NMR Chemical Shifts for Hydroperoxides

| Compound | 1H Chemical Shift (ppm) | Reference |

| Hydrogen Peroxide (H2O2) | ~11.29 | nih.gov |

| Methyl Hydroperoxide (MeOOH) | ~12.37 | nih.gov |

| tert-Butyl Hydroperoxide (t-BuOOH) | ~11.66 | nih.gov |

Mass Spectrometry (MS) for Identification of Transient Intermediates and Products (e.g., APCI-MS/MS)

Mass Spectrometry (MS) is an essential tool for identifying the transient intermediates and final products formed during the decomposition of this compound. nih.gov Due to the labile nature of many of these species, soft ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are often preferred as they minimize fragmentation during the ionization process. researchgate.netcopernicus.org

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. nih.gov In an MS/MS experiment, a specific ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. This provides a wealth of structural information and can help to identify characteristic neutral losses, such as the loss of SO2, SO3, or N2 in the fragmentation of azo dye degradation products. nih.govdoi.org APCI-MS/MS has been successfully used to identify organic hydroperoxides by observing a characteristic neutral loss of 51 Da (H2O2 + NH3) from their ammonium (B1175870) adducts. copernicus.org

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of MS, making it a highly effective technique for analyzing complex reaction mixtures. researchgate.netnih.gov

UV-Visible Spectroscopy for Kinetic Monitoring and Electronic Transitions

UV-Visible spectroscopy is a valuable technique for monitoring the kinetics of reactions involving this compound and for studying the electronic transitions within the molecule. researchgate.net The azo group (-N=N-) in azo compounds gives rise to characteristic absorption bands in the UV-visible region. researchgate.net

The thermal or photochemical decomposition of azo compounds can be readily followed by monitoring the decrease in the absorbance of the azo band over time. researchgate.netnih.gov This allows for the determination of reaction rates and the investigation of the effects of various parameters, such as temperature and solvent, on the decomposition process. nih.gov The appearance of new absorption bands can indicate the formation of new chromophoric products. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Studies

Infrared (IR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. In the context of reaction studies involving this compound, IR spectroscopy is invaluable for tracking the disappearance of reactants and the appearance of products by monitoring changes in the characteristic vibrational frequencies of their respective functional groups.

The this compound molecule possesses several key functional groups that give rise to distinct absorption bands in the IR spectrum. The hydroperoxide group (-OOH) is characterized by a broad O-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The N=N stretching vibration of the azo group in aliphatic azo compounds is often weak and can be found in the 1550-1400 cm⁻¹ range. scienceworldjournal.orgbas.bg The presence of methyl (CH₃) and methylene (B1212753) (CH₂) groups from the propyl substituent gives rise to characteristic C-H stretching and bending vibrations.

During reaction studies, such as thermal decomposition or reactions with other substrates, changes in the intensities of these bands provide real-time information on the transformation of the starting material. For instance, a decrease in the intensity of the -OOH and N=N bands would indicate the consumption of this compound. Concurrently, the appearance of new absorption bands, such as a strong C=O stretching band around 1700 cm⁻¹, could signify the formation of ketone or aldehyde products.

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound and Potential Reaction Products

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected in |

| Hydroperoxide (-OOH) | O-H stretch (H-bonded) | 3452 | This compound |

| Azo (-N=N-) | N=N stretch | 1550 - 1400 | This compound |

| Alkyl (C-H) | C-H stretch | 2980 - 2850 | This compound and products |

| Alkyl (C-H) | C-H bend | 1470 - 1365 | This compound and products |

| Carbonyl (C=O) | C=O stretch | ~1715 | Potential decomposition products (e.g., acetone) |

| Alcohol (-OH) | O-H stretch (broad) | 3400 - 3200 | Potential reduction products |

Data in this table is compiled from general spectroscopic principles and data for analogous compounds. scienceworldjournal.orgbas.bgillinois.educhemicalbook.comresearchgate.netaip.org

Electrochemical Approaches for Reactivity and Concentration Determination

Electrochemical methods offer a highly sensitive means to investigate the redox properties of this compound and to determine its concentration in various media. Techniques such as cyclic voltammetry (CV) can provide valuable insights into the electron transfer processes associated with the azo and hydroperoxide functionalities, shedding light on the molecule's reactivity.

The electrochemical behavior of this compound is expected to be a composite of the redox characteristics of its constituent functional groups. The azo group (-N=N-) in aliphatic compounds can undergo reduction, typically in a two-electron process, leading to the corresponding hydrazo derivative. The hydroperoxide group (-OOH) is also electroactive and can be reduced to the corresponding alcohol. The reduction of alkyl hydroperoxides is generally an irreversible process. acs.org

Cyclic voltammetry studies on related compounds, such as azocumene, have shown that azoalkanes undergo irreversible reduction. acs.org Similarly, the electrochemical reduction of alkyl hydroperoxides proceeds via an irreversible pathway. acs.org Therefore, a cyclic voltammogram of this compound would be anticipated to show irreversible reduction peaks corresponding to the reduction of both the azo and hydroperoxide moieties. The exact potentials of these peaks would depend on the solvent, electrolyte, and electrode material used.

The concentration of this compound can be determined using voltammetric techniques by relating the peak current to the concentration of the analyte. By constructing a calibration curve with standards of known concentration, it is possible to quantify the amount of the compound in a sample. This is particularly useful for monitoring the progress of reactions or for quality control purposes.

Table 2: Expected Electrochemical Behavior of this compound

| Functional Group | Electrochemical Process | Expected Behavior |

| Azo (-N=N-) | Reduction | Irreversible, two-electron transfer |

| Hydroperoxide (-OOH) | Reduction | Irreversible, two-electron transfer |

This table is based on the known electrochemical behavior of related azo compounds and alkyl hydroperoxides. acs.orgacs.orgacs.org

Chemiluminescence Techniques for Studying Radical Processes and Decomposition Kinetics

Chemiluminescence, the emission of light from a chemical reaction, is an exceptionally sensitive technique for studying reactions that involve the formation of electronically excited species, which are often the products of radical recombination. The thermal decomposition of this compound is expected to proceed through radical intermediates, making chemiluminescence an ideal tool for investigating its decomposition kinetics and the nature of the radical processes involved.

The thermolysis of azoalkanes is a well-known method for generating free radicals. nih.gov Similarly, the decomposition of hydroperoxides can also produce radical species. In the case of this compound, the decomposition is likely initiated by the cleavage of the weak C-N bonds of the azo group or the O-O bond of the hydroperoxide group, leading to the formation of various radical intermediates.

The recombination of these radicals, particularly peroxy radicals, can lead to the formation of excited-state carbonyl compounds (e.g., ketones or aldehydes) or singlet oxygen, which then decay to the ground state by emitting photons. researchgate.net The intensity of the emitted light is directly proportional to the rate of the chemiluminescent reaction, which in turn is related to the rate of radical generation and, consequently, the rate of decomposition of the parent molecule.

By monitoring the chemiluminescence intensity over time, it is possible to determine the kinetics of the decomposition of this compound. This can provide valuable information about the reaction order, rate constants, and activation energy of the decomposition process. Furthermore, the use of chemiluminescence activators or enhancers can increase the quantum yield of the emission, improving the sensitivity of the method. nih.gov These techniques are particularly useful for studying reactions at very low concentrations, which is often necessary when dealing with highly reactive compounds. nih.govsemanticscholar.org

Table 3: Potential Radical Species and Chemiluminescent Products in the Decomposition of this compound

| Precursor Radical | Recombination/Reaction | Excited Product |

| Alkyl Radicals (R•) + O₂ | Formation of Peroxy Radicals (ROO•) | |

| Peroxy Radicals (ROO•) | Recombination | Excited Carbonyls (R=O*) + Alcohol (ROH) + O₂ |

| Peroxy Radicals (ROO•) | Recombination | Singlet Oxygen (¹O₂) |

This table outlines the general principles of chemiluminescence from radical reactions involving peroxides and azo compounds. nih.govresearchgate.netsemanticscholar.org

Environmental Chemical Reactivity and Atmospheric Fate of Azo Hydroperoxides Mechanistic Focus

Atmospheric Formation Pathways

The formation of 2-Methylazo-2-propyl hydroperoxide in the atmosphere would likely involve multi-step reactions originating from anthropogenic or biogenic precursors. The pathways are expected to be dominated by gas-phase radical chemistry and photo-oxidation processes. caltech.eduguzmanlab.com

The formation of hydroperoxides in the atmosphere is primarily driven by the reactions of peroxy radicals (RO₂•). caltech.edu A plausible, though speculative, pathway for the formation of this compound begins with a precursor azoalkane, such as 2,2'-Azobis(2-methylpropane). This compound is known to decompose under thermal or photochemical influence to produce two 2-methyl-2-propyl (tert-butyl) radicals and nitrogen gas. chemicalbook.comresearchgate.net

Reaction Scheme: Precursor Decomposition

(CH₃)₃C-N=N-C(CH₃)₃ (2,2'-Azobis(2-methylpropane)) → 2 (CH₃)₃C• (tert-Butyl radical) + N₂

In the atmosphere, the resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. researchgate.net

Reaction Scheme: Peroxy Radical Formation 2. (CH₃)₃C• + O₂ → (CH₃)₃COO• (tert-Butylperoxy radical)

Under low-NOₓ conditions, such as in remote or less polluted areas, this peroxy radical can react with a hydroperoxyl radical (HO₂•) to form the corresponding alkyl hydroperoxide, in this case, tert-butyl hydroperoxide. caltech.edu

Reaction Scheme: Hydroperoxide Formation 3. (CH₃)₃COO• + HO₂• → (CH₃)₃COOH (tert-Butyl hydroperoxide) + O₂

For the target molecule, this compound, to form, a more complex radical-radical interaction or a partial oxidation mechanism would be required. One hypothetical pathway involves the reaction of a 2-methyl-2-propylazo radical with a hydroperoxyl radical, or the oxidation of one side of an existing azoalkane without cleaving the N=N bond. Such pathways are not well-documented in atmospheric literature and remain speculative. The free radical strategy has been widely applied to the chemical transformations of various azo compounds, suggesting complex radical chemistry is possible. researchgate.net

Photo-oxidation is the dominant process driving the formation of most secondary atmospheric species, including organic hydroperoxides. caltech.eduguzmanlab.com The primary source of oxidation is the hydroxyl radical (•OH), which is mainly formed from the photolysis of ozone in the presence of water vapor. caltech.edu

The oxidation of alkanes, which are major components of volatile organic compounds (VOCs) in the urban atmosphere, is initiated by the •OH radical. researchgate.net If a suitable precursor containing the 2-methyl-2-propylazo moiety exists, its photo-oxidation would proceed via hydrogen abstraction by •OH, leading to an alkyl radical. This radical would then follow the sequence of O₂ addition to form a peroxy radical, which could subsequently react to form the hydroperoxide, as detailed in section 7.1.1.

The entire process is driven by solar radiation, which both generates the primary oxidant (•OH) and can provide the energy to break down precursors like azoalkanes to initiate the radical chain reactions. cdnsciencepub.comacs.org

Degradation Mechanisms in Environmental Compartments

Once formed, this compound would be subject to several degradation processes in the atmosphere, including hydrolysis in cloud or aerosol water, reaction with key oxidants, and direct breakdown by sunlight (photodegradation).

Hydrolysis involves the reaction of a substance with water. germanna.edulibretexts.orgyoutube.comwikipedia.org For this compound, two functional groups are relevant: the azo group and the hydroperoxide group.

Azo Group: The azo group in aliphatic azoalkanes is generally stable towards hydrolysis under typical environmental pH conditions (pH 4-9). Studies on aromatic azo compounds, such as azo dyes, show that hydrolysis typically requires highly acidic conditions and involves protonation of the azo group. cdnsciencepub.com Therefore, significant hydrolysis of the azo linkage in this compound in atmospheric water droplets is considered unlikely.

Hydroperoxide Group: Organic hydroperoxides can undergo hydrolysis, particularly under acid-catalyzed conditions, which can be relevant in acidic atmospheric aerosols. acs.org However, the C-O bond in tertiary hydroperoxides is relatively stable, and this pathway is likely to be slow compared to photochemical and radical-mediated degradation routes.

Aqueous-phase reactions with other dissolved species could also occur, but specific data for azo hydroperoxides are not available.

Reaction with atmospheric oxidants is expected to be a major sink for this compound.

Reaction with Hydroxyl Radicals (•OH): The gas-phase reaction with the •OH radical is a dominant degradation pathway for most organic compounds in the troposphere. copernicus.org The reaction proceeds via hydrogen atom abstraction. For this compound, abstraction can occur from the C-H bonds of the propyl groups or from the more labile O-H bond of the hydroperoxide moiety.

Reaction Sites:

R-OOH + •OH → R-OO• + H₂O (Abstraction from hydroperoxide group)

R-OOH + •OH → •R'-OOH + H₂O (Abstraction from alkyl chain)

Studies on hydroxyalkyl hydroperoxides show that H-abstraction from the -OOH group is often the dominant pathway. copernicus.org The rate constant for the reaction of •OH with the analogous tert-butyl hydroperoxide provides a useful estimate for the reactivity of the hydroperoxide end of the molecule.

Reaction with Ozone (O₃): The reactivity of this compound with ozone is expected to be low. Saturated alkanes are virtually unreactive towards ozone. caltech.edu While some azo compounds, particularly azo dyes on surfaces, have been shown to react with ozone, the reaction rates for gas-phase azoalkanes are generally slow. nih.govresearchgate.netrsc.orgacs.org Therefore, ozonolysis is not anticipated to be a significant atmospheric sink compared to reaction with •OH and photolysis.

Table 1: Estimated Reaction Rate Constants for Analogs of this compound with Atmospheric Oxidants at 298 K